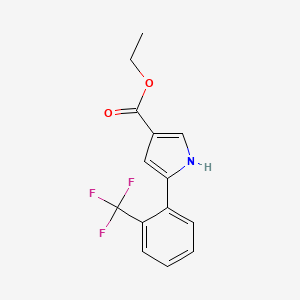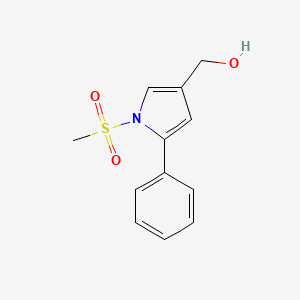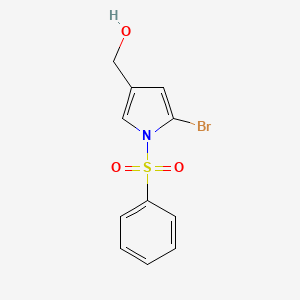
5-(2-Trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% (5-TFPE-95%) is a compound used in chemical research and synthesis. It is a versatile reagent used in various types of organic synthesis, such as the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. This compound is also used in the preparation of various catalysts and as a starting material for other organic reactions. 5-TFPE-95% is a colorless liquid with a boiling point of 172°C and a melting point of -30°C.
Wirkmechanismus
The mechanism of action of 5-TFPE-95% in organic synthesis is based on its reaction with a variety of organic compounds. The reaction of 5-TFPE-95% with an organic compound results in the formation of a complex between the two, which then undergoes a nucleophilic attack by the organic compound. This results in the formation of a new bond between the two molecules, thus forming the desired product.
Biochemical and Physiological Effects
5-TFPE-95% is a non-toxic and non-carcinogenic compound. It is not known to have any adverse effects on human health. It is also not known to have any significant environmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-TFPE-95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and is non-toxic and non-carcinogenic. However, 5-TFPE-95% is not suitable for use in reactions involving high temperatures or pressures, as it is volatile and has a low boiling point.
Zukünftige Richtungen
The future of 5-TFPE-95% in scientific research and synthesis is promising. It can be used in the synthesis of various heterocyclic compounds, pharmaceuticals, and other organic compounds. It can also be used as a catalyst in various organic reactions, such as the Heck reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig amination. Additionally, 5-TFPE-95% can be used in the synthesis of polymers and in the preparation of chiral compounds. Further research is needed to explore the full potential of this compound in organic synthesis.
Synthesemethoden
5-TFPE-95% is synthesized by reacting ethyl trifluoropyruvate with 2-trifluoromethyl-phenylboronic acid in the presence of a palladium catalyst. The reaction takes place in the presence of anhydrous potassium carbonate and a solvent such as dimethylformamide. The reaction is carried out at a temperature of 80°C for 2 hours. The product is then purified by column chromatography and recrystallized from methanol to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-TFPE-95% is widely used in scientific research and synthesis. It is used as a starting material in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It can also be used as a catalyst in various organic reactions, such as the Heck reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig amination. 5-TFPE-95% is also used in the synthesis of polymers and in the preparation of chiral compounds.
Eigenschaften
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-2-20-13(19)9-7-12(18-8-9)10-5-3-4-6-11(10)14(15,16)17/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGUPCIKSHNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)